Methyl vinyl sulfone

Polymer conjugation Click chemistry Michael addition

Methyl vinyl sulfone (MVS, CAS 3680-02-2) is the simplest alkyl vinyl sulfone, consisting of a vinyl group bonded to a methyl sulfonyl moiety. It functions as a potent Michael acceptor due to the strong electron-withdrawing effect of the sulfone group, which activates the terminal alkene for nucleophilic addition.

Molecular Formula C3H6O2S
Molecular Weight 106.15 g/mol
CAS No. 3680-02-2
Cat. No. B151964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl vinyl sulfone
CAS3680-02-2
SynonymsSulfone, methyl vinyl;  Methyl vinyl sulfone;  Methyl vinyl sulphone;  Methylsulfonylethene;  NSC 518304;  URI 718; 
Molecular FormulaC3H6O2S
Molecular Weight106.15 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C=C
InChIInChI=1S/C3H6O2S/c1-3-6(2,4)5/h3H,1H2,2H3
InChIKeyWUIJTQZXUURFQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 to 50 mg/mL at 63° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Vinyl Sulfone (CAS 3680-02-2): Technical Profile and Procurement Considerations


Methyl vinyl sulfone (MVS, CAS 3680-02-2) is the simplest alkyl vinyl sulfone, consisting of a vinyl group bonded to a methyl sulfonyl moiety [1]. It functions as a potent Michael acceptor due to the strong electron-withdrawing effect of the sulfone group, which activates the terminal alkene for nucleophilic addition [2]. Its physicochemical profile includes a boiling point of 115–117 °C at 19 mmHg and a density of 1.212 g/mL at 25 °C . MVS is widely utilized as a synthetic intermediate, a derivatization reagent for nucleoside analysis, and a reactive warhead in covalent probe design .

Methyl Vinyl Sulfone: Why In-Class Analogs Cannot Be Substituted Without Performance Verification


While methyl vinyl sulfone belongs to the broader class of vinyl sulfone Michael acceptors, its substitution with close analogs such as phenyl vinyl sulfone, ethyl vinyl sulfone, or divinyl sulfone is not functionally equivalent. The electronic and steric properties imparted by the methyl substituent dictate both reaction kinetics and selectivity in conjugate additions [1]. Furthermore, the reactivity profile of MVS in specific contexts—such as thiol-Michael additions for polymer conjugation, transition metal-catalyzed copolymerizations, and in vivo toxicological outcomes—differs substantially from that of structurally related electrophiles [2][3]. Generic substitution without experimental validation risks compromising synthetic efficiency, altering material properties, or introducing unexpected biological liabilities. The following evidence guide provides the quantitative, comparator-based data necessary for scientifically grounded procurement decisions.

Methyl Vinyl Sulfone: Quantified Performance Differentiation Against Closest Analogs


Thiol-Michael Addition Kinetics: Methyl Vinyl Sulfone vs. Ethyl Acrylate and Maleimide

Methyl vinyl sulfone (MVS) exhibits intermediate reactivity in thiol-Michael additions, situated between the slower ethyl acrylate and the significantly faster maleimide. Computational and experimental kinetic studies show that for MVS and ethyl acrylate, the thiolate addition to the alkene is quasi-equilibrated, whereas for maleimide this step has a positive affinity, driving rapid conversion [1]. This quantitative kinetic distinction enables MVS to be used where a moderate, controllable reaction rate is required, avoiding the handling difficulties or unwanted side reactions associated with excessively fast or slow electrophiles.

Polymer conjugation Click chemistry Michael addition

Copolymerization Insertion Favorability: Methyl Vinyl Sulfone vs. Ethylene

In the palladium-catalyzed copolymerization with ethylene, methyl vinyl sulfone (MVS) demonstrates a thermodynamically and kinetically favorable insertion profile. DFT calculations reveal that the insertion of MVS into the phosphine-sulfonate palladium complex is more favorable for both chain initiation and propagation compared to ethylene insertion [1]. Specifically, the favorable 2,1-selective insertion of MVS is attributed to reduced structural deformations in the catalyst and monomer during the transition state [1]. This suggests that MVS can be efficiently incorporated into polyethylene backbones to introduce polar functionality, a challenging transformation with many other polar vinyl monomers.

Catalysis Copolymerization DFT

In Vivo Genetic Toxicity Profile: Methyl Vinyl Sulfone vs. Acrylamide and Divinyl Sulfone

Methyl vinyl sulfone (MVS) and divinyl sulfone (DVS) were tested for the induction of dominant lethal mutations and micronucleated bone-marrow erythrocytes in male mice, and were compared to acrylamide, a known mutagen. Despite structural and Michael reactivity similarities to acrylamide, neither MVS nor DVS induced significant genetic toxicity at the maximum tolerated doses administered by intraperitoneal injection [1]. Specifically, no evidence of induced dominant lethal mutations or increased micronucleated bone-marrow cells was observed for either chemical [1]. This differentiates MVS from acrylamide in terms of in vivo genetic safety profile.

Toxicology Mutagenesis Safety

Heck Vinylation Efficiency: Methyl Vinyl Sulfone vs. Phenyl Vinyl Sulfoxide

In palladium-catalyzed Heck vinylation reactions with aryl bromides, methyl vinyl sulfone (MVS) demonstrates superior reaction efficiency compared to phenyl vinyl sulfoxide. Using a tetraphosphine-palladium catalyst system, reactions with MVS achieved very high yields of (E)-[2-(methylsulfonyl)vinyl]benzene derivatives at catalyst loadings as low as 0.1–1 mol% [1]. In contrast, phenyl vinyl sulfoxide required 1 mol% catalyst to achieve only satisfactory yields [1]. This indicates that MVS is a more reactive and synthetically efficient coupling partner under these conditions.

Cross-coupling Catalysis Synthetic efficiency

Conformational Characteristics: Methyl Vinyl Sulfone vs. Divinyl Sulfone and Vinyl Halosulfones

Ab initio calculations and vibrational spectroscopy indicate that methyl vinyl sulfone (MVS) adopts a specific low-energy conformation in which the C=C bond is eclipsed with one of the S=O bonds [1]. This conformational preference is shared with vinyl fluoro sulfone, vinyl chloro sulfone, and divinyl sulfone, as determined by HF and MP2 level calculations [1]. However, the quantitative energetic barriers to methyl group internal rotation are unique to MVS and influence its reactivity and physical properties. Understanding this conformational landscape is essential for interpreting its vibrational spectra and for predicting its behavior in supramolecular assemblies or crystalline environments.

Computational chemistry Spectroscopy Structure

Electrophilicity and LUMO Energy: Class-Level Comparison of Vinyl Sulfones vs. Acrylamides

As a class, vinyl sulfones (including methyl vinyl sulfone) are generally more reactive Michael acceptors than acrylamides. Experimental investigations using N-acetyl lysine and glutathione probes have demonstrated that vinyl sulfonyl derivatives exhibit higher reactivity than their acrylamide counterparts . Furthermore, vinyl sulfones and vinyl sulfonamides show a degree of selectivity for lysine over cysteine residues when compared to acrylamide electrophiles . While this is a class-level inference, MVS, as the prototypical alkyl vinyl sulfone, is expected to adhere to this reactivity trend.

Covalent inhibitors Drug discovery Electrophilicity

Methyl Vinyl Sulfone: High-Value Application Scenarios Driven by Differentiated Evidence


Controlled Polymer Conjugation and Hydrogel Synthesis

Leveraging its intermediate thiol-Michael addition kinetics, MVS is an optimal electrophile for bioconjugation and hydrogel formation where precise control over gelation rate and network homogeneity is critical [1]. Unlike the extremely fast maleimide, MVS allows for more uniform crosslinking in aqueous or aprotic polar media, reducing the risk of localized over-reaction or phase separation [1]. This is particularly valuable for the synthesis of functionalized polyethylene glycol (PEG) hydrogels, stimuli-responsive materials, and drug delivery matrices where a moderate, tunable reaction rate is required [1].

Synthesis of Functionalized Polyolefins via Coordination-Insertion Copolymerization

The favorable insertion kinetics of MVS into palladium catalysts, as demonstrated by DFT calculations, make it a promising comonomer for introducing polar sulfone functionality into nonpolar polyolefin backbones [2]. This application directly enhances the surface properties of commodity plastics, improving adhesiveness, printability, and dyeability without compromising the bulk mechanical properties of polyethylene [2]. Procurement of high-purity MVS is essential for the development of next-generation functional polyolefin materials.

Covalent Probe and Inhibitor Development with Reduced Genotoxicity Risk

In drug discovery and chemical biology, the lack of in vivo genotoxicity observed for MVS, in contrast to acrylamide, supports its use as a safer electrophilic warhead [3]. This differentiation is crucial for the development of covalent inhibitors or activity-based probes intended for long-term use or in vivo validation studies. MVS can be incorporated into small molecules targeting cysteine or lysine residues, offering a distinct safety profile that may facilitate regulatory approval and reduce off-target liabilities [3].

Efficient Heck Vinylation for Pharmaceutical and Agrochemical Intermediates

The high yields achieved in palladium-catalyzed Heck vinylations using MVS enable the cost-effective synthesis of complex (E)-styryl sulfone intermediates [4]. These intermediates are valuable building blocks for pharmaceuticals and agrochemicals. The ability to use low catalyst loadings (0.1–1 mol%) while maintaining very high yields provides a distinct economic advantage in large-scale manufacturing, reducing both catalyst cost and the burden of metal removal from final products [4].

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